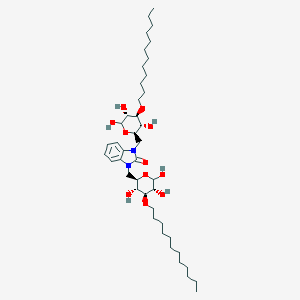![molecular formula C26H24ClN3O4 B290127 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone, also known as CEP-26401, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This pyrazinone derivative has been found to exhibit promising activity against various diseases, including cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been found to exhibit a number of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of certain kinases, which play a role in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying the mechanisms of cell proliferation and survival. In addition, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been found to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers. In addition, the exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for research involving 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone. One area of interest is the development of more efficient synthesis methods for this compound, which would enable broader access to this compound for research purposes. Another area of interest is the identification of the specific molecular targets of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone, which would provide insight into its mechanism of action and potential applications in various disease states. Finally, further studies are needed to evaluate the safety and efficacy of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in animal models and clinical trials, with the ultimate goal of developing this compound into a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone involves a multistep process, starting from the reaction of 2,3-dichloropyrazine with 3,4-dimethoxybenzaldehyde to form 5-chloro-6-(3,4-dimethoxyphenyl)-2,3-dihydropyrazine-1-carbaldehyde. This intermediate is then reacted with 2-methoxybenzylamine to form the corresponding imine, which is subsequently reduced to yield 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone.
Applications De Recherche Scientifique
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C26H24ClN3O4 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-20-12-8-7-9-18(20)16-28-25-26(31)30(19-10-5-4-6-11-19)23(24(27)29-25)17-13-14-21(33-2)22(15-17)34-3/h4-15H,16H2,1-3H3,(H,28,29) |
Clé InChI |
DDROQAGQXCXQDJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC=CC=C4OC)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC=CC=C4OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
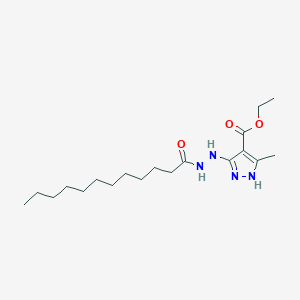
![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
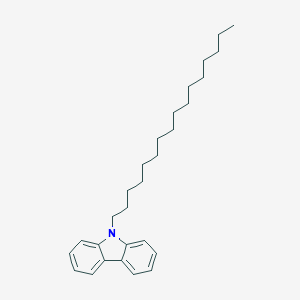
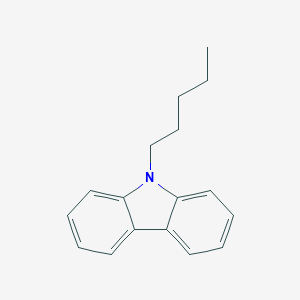
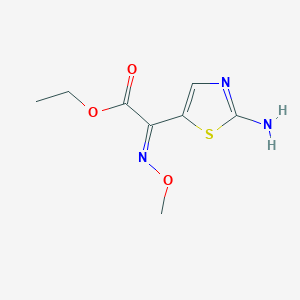
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
